

AZ8010: A Potent and Selective Inhibitor of FGFR1/2/3

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Compound of Interest		
Compound Name:	AZ8010	
Cat. No.:	B15581992	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **AZ8010**'s specificity for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 against other well-known FGFR inhibitors. The data presented is supported by experimental evidence to facilitate informed decisions in research and development.

AZ8010 is a potent inhibitor of the FGFR family of receptor tyrosine kinases, demonstrating significant activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This guide offers a comparative analysis of **AZ8010** with other widely used FGFR inhibitors, including PD173074, BGJ398 (Infigratinib), and AZD4547, focusing on their inhibitory potency against the first three FGFR isoforms.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **AZ8010** and competitor compounds against FGFR1, FGFR2, and FGFR3. Lower IC50 values indicate greater potency. The data is compiled from various in vitro biochemical and cellular assays.



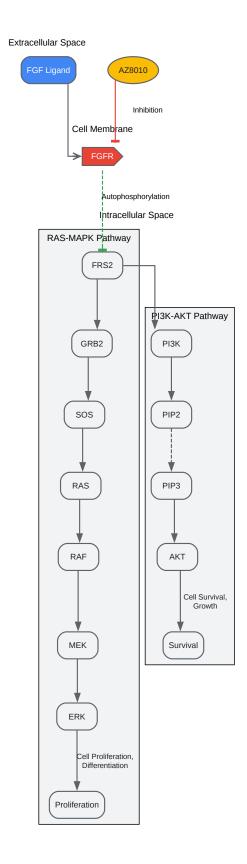
Inhibitor	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	Assay Type
AZ8010	~5	~5	~5	Cellular (Proliferation)[3]
PD173074	21.5	-	5	Biochemical[4][5]
BGJ398 (Infigratinib)	0.9	1.4	1.0	Biochemical[4]
AZD4547	0.2	2.5	1.8	Biochemical[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling cascade. Upon ligand binding, the receptor dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. **AZ8010** and other inhibitors in this guide act by competing with ATP for the kinase domain of the FGFR, thereby blocking these downstream signals.





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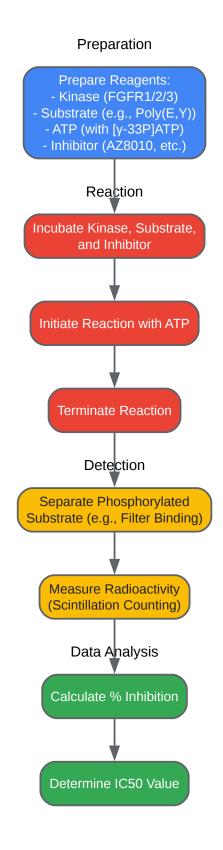
FGFR Signaling Pathway and Inhibition by AZ8010



Experimental Workflow: In Vitro Kinase Assay

To determine the direct inhibitory effect of compounds on FGFR kinase activity, a biochemical assay is typically employed. The following diagram outlines a common workflow for an in vitro kinase inhibition assay.





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Workflow for In Vitro Kinase Inhibition Assay



Experimental Protocols In Vitro Biochemical Kinase Inhibition Assay (Filter-Binding Method)

This protocol is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified FGFR kinase.

Materials:

- Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP solution (containing unlabeled ATP and [y-33P]ATP)
- Test compound (e.g., AZ8010) serially diluted in DMSO
- 96-well filter plates (e.g., phosphocellulose)
- Stop solution (e.g., 75 mM phosphoric acid)
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the FGFR enzyme and substrate in the kinase buffer.
- Add the test compound at various concentrations (or DMSO as a vehicle control) to the wells
 of a 96-well plate.
- · Add the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction by adding the stop solution.
- Transfer the reaction mixtures to the filter plate.
- Wash the filter plate multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cellular Phospho-FGFR Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the autophosphorylation of FGFR in a cellular context.

Materials:

- Cancer cell line with known FGFR activation (e.g., Sum52-PE)
- Cell culture medium and supplements
- Test compound (e.g., AZ8010)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH)
- HRP-conjugated secondary antibody



- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 2 hours).
- If necessary, stimulate the cells with an appropriate FGF ligand to induce receptor phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR and a housekeeping protein like GAPDH.
- Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation.

This guide provides a foundational comparison of **AZ8010**'s specificity for FGFR1/2/3. For further detailed analysis and specific applications, consulting the primary literature is



recommended.

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